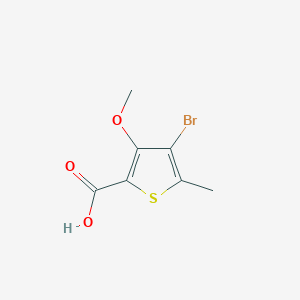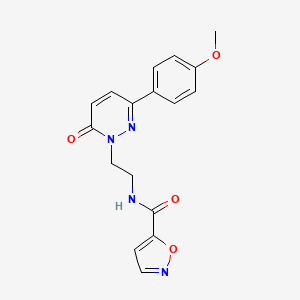![molecular formula C18H16FN3O2S B2792505 N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351612-01-5](/img/structure/B2792505.png)
N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, commonly known as FLAMMAZINE, is a potent pharmaceutical compound that has been used for the treatment of various bacterial infections. This compound belongs to the class of sulfonamide antibiotics and has been found to be effective against a wide range of gram-positive and gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of FLAMMAZINE involves the inhibition of bacterial dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid, an essential component for bacterial growth and survival. By inhibiting this enzyme, FLAMMAZINE prevents the synthesis of folic acid, leading to the death of the bacterial cells.
Biochemical and Physiological Effects:
FLAMMAZINE has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory disorders such as rheumatoid arthritis and asthma. It has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FLAMMAZINE is its broad-spectrum antibacterial activity, which makes it a valuable tool for researchers studying bacterial infections. However, its use is limited by its potential toxicity and the development of bacterial resistance, which can limit its effectiveness over time.
Direcciones Futuras
There are several future directions for the research and development of FLAMMAZINE. One potential area of research is the development of new derivatives of FLAMMAZINE that have improved antibacterial activity and reduced toxicity. Another area of research is the investigation of FLAMMAZINE's potential use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, researchers can explore the potential use of FLAMMAZINE in combination with other antibiotics to overcome bacterial resistance.
Métodos De Síntesis
The synthesis of FLAMMAZINE is a complex process that involves the reaction of 4-fluorobenzo[d]thiazol-2-amine with N-(3-acetylphenyl)glycine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
FLAMMAZINE has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and many others. It has also been investigated for its potential use in the treatment of other diseases, such as cancer and inflammatory disorders.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11(23)12-5-3-6-13(9-12)20-16(24)10-22(2)18-21-17-14(19)7-4-8-15(17)25-18/h3-9H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXORHNLPTJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2792427.png)
![5-bromo-2-chloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2792430.png)
![N-(4-chlorobenzyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792432.png)

![3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2792435.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2792438.png)
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-4-carboxamide](/img/structure/B2792439.png)
![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2792440.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2792443.png)

![N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2792445.png)